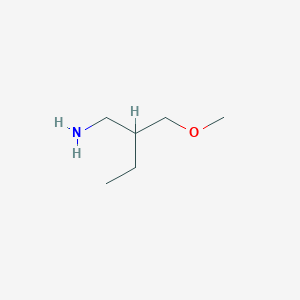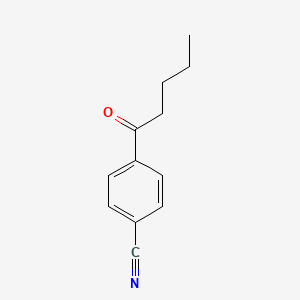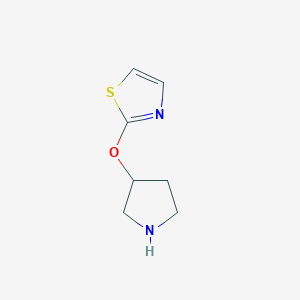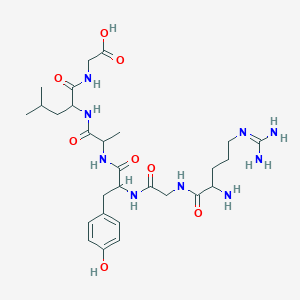![molecular formula C10H10N2O3S B12107777 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL is a heterocyclic compound that contains an oxadiazole ring, a thiol group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL typically involves the reaction of 3-methoxyphenol with appropriate reagents to introduce the oxadiazole and thiol functionalities. One common method involves the nucleophilic aromatic substitution reaction between 3-methoxyphenol and a suitable halogenated precursor, followed by cyclization to form the oxadiazole ring and subsequent thiolation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with various biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-(3-METHOXYPHENOXYMETHYL)-2-FUROIC ACID: Similar structure but contains a furoic acid moiety instead of an oxadiazole ring.
3-METHOXYPHENOXYMETHYL-1,2,4-TRIAZOLE: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL is unique due to the presence of both an oxadiazole ring and a thiol group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
5-[(3-methoxyphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H10N2O3S/c1-13-7-3-2-4-8(5-7)14-6-9-11-12-10(16)15-9/h2-5H,6H2,1H3,(H,12,16) |
InChI Key |
LTFGLQCXRUVLPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NNC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)






![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
